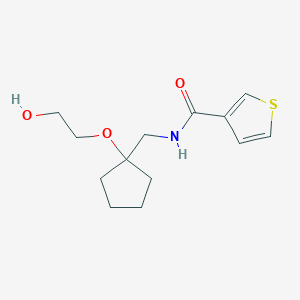

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide is a compound with significant potential in various biological applications, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H17N1O3S

- Molecular Weight : 265.34 g/mol

- IUPAC Name : this compound

This structure includes a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Effects

Research indicates that thiophene derivatives, including this compound, can inhibit the IκB kinase (IKK-2) pathway, which plays a critical role in the NF-κB signaling cascade. This pathway is pivotal in regulating inflammatory responses and has been implicated in various diseases such as cancer and autoimmune disorders. The inhibition of IKK-2 leads to a decrease in pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

Studies have demonstrated that thiophene-based compounds exhibit antitumor effects through various mechanisms, including inducing apoptosis and inhibiting tumor cell proliferation. For instance, the compound has shown promise against specific cancer cell lines by disrupting cellular signaling pathways that promote survival and growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene carboxamides:

- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspase pathways leading to apoptosis .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls, indicating its potential as an effective anticancer agent. The administration of this compound resulted in a significant decrease in tumor volume and weight .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity post-administration.

Data Comparison Table

The following table summarizes key findings from various studies on thiophene derivatives:

| Study Type | Compound | Activity Type | Key Findings |

|---|---|---|---|

| In Vitro | This compound | Antitumor | Induced apoptosis in breast cancer cells |

| In Vivo | This compound | Tumor Growth Inhibition | Reduced tumor volume by 50% in treated mice |

| Mechanistic Study | Various Thiophene Derivatives | Anti-inflammatory | Inhibition of IKK-2 pathway leading to decreased cytokine levels |

科学研究应用

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. These derivatives are known for their diverse biological activities, making them interesting subjects for potential therapeutic applications. The compound has structural features that may give it unique biological properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO3S, with a molecular weight of 269.36 g/mol. Its structure includes a thiophene ring attached to a carboxamide group, further substituted with a cyclopentylmethyl group containing a hydroxyethoxy moiety.

Synthesis

The synthesis of this compound involves several key steps. Optimization of these synthetic routes is essential for achieving high yields and purity in industrial applications. Techniques such as continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability in production.

Potential Applications

This compound and other thiophene derivatives, have several scientific applications.

Biological Activity

Thiophene derivatives can interact with various biological pathways, including those related to inflammation and cancer. They have been shown to inhibit key enzymes involved in inflammatory processes, such as IκB kinase (IKK), which plays a significant role in the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines. The mechanism of action for this compound involves interaction with specific molecular targets within biological systems, potentially binding to enzymes or receptors and modulating their activity. For example, it could inhibit enzymes involved in cancer cell proliferation or inflammation, suggesting potential therapeutic effects against various diseases.

Reactions

This compound can undergo various chemical reactions, highlighting its versatility in organic synthesis and its potential for generating new derivatives with varied properties.

Comparison with Similar Compounds

Similar compounds to this compound include:

- Thiophene-2-carboxamide: A simpler derivative with similar biological activities.

- Cyclopentylmethylthiophene: Lacks the hydroxyethoxy group but shares the cyclopentyl and thiophene moieties.

- 2-Hydroxyethoxycyclopentylthiophene: Similar structure but without the carboxamide group.

属性

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-6-7-17-13(4-1-2-5-13)10-14-12(16)11-3-8-18-9-11/h3,8-9,15H,1-2,4-7,10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBGQZLGJPAXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CSC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。